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Triglycidyl isocyanurate - 28825-96-9

Triglycidyl isocyanurate

Catalog Number: EVT-7868123
CAS Number: 28825-96-9
Molecular Formula: C12H15N3O6
Molecular Weight: 297.26 g/mol
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Product Introduction

Description

Triglycidyl Isocyanurate (TGIC) is a synthetic, triazine epoxy compound primarily recognized for its role as a crosslinking agent or hardener. [] It exists as a white solid in powder or granular form. [] TGIC is not naturally occurring and is intentionally manufactured for various industrial applications. [] In scientific research, TGIC is predominantly studied for its role in polymer chemistry, material science, and flame retardancy.

Future Directions
  • Development of Greener TGIC Derivatives: Research focused on developing less toxic and more environmentally friendly TGIC analogs with comparable or superior performance characteristics. []
  • Exploring New Applications in Biomaterials: Further investigation into the use of TGIC and its derivatives in crosslinking and modifying biomaterials for tissue engineering and drug delivery applications. []
Overview

Triglycidyl isocyanurate is a synthetic chemical compound characterized by its three epoxide groups, which confer significant reactivity. It is primarily utilized as a cross-linking agent in various industrial applications, particularly in the production of powder coatings and epoxy resins. The compound appears as a white powder or granule and does not occur naturally in the environment; it is manufactured through specific chemical processes involving cyanuric acid and epichlorohydrin. The worldwide production of triglycidyl isocyanurate is estimated to be around 7000 to 8000 tonnes annually, with significant use in the manufacture of polyester powder coatings and composite materials for industries such as aerospace and automotive engineering .

Source and Classification

Triglycidyl isocyanurate is classified as an epoxy compound due to its structural characteristics, which include three reactive epoxide groups. The compound is derived from cyanuric acid, a triazine derivative, through a reaction with epichlorohydrin. It is commonly found in technical grades such as TEPIC and Araldite PT 810, which are mixtures of diastereomers (alpha and beta forms) that exhibit varying physical properties .

Synthesis Analysis

Methods

The synthesis of triglycidyl isocyanurate typically involves the following methods:

  1. Reaction with Epichlorohydrin: This method includes the addition reaction of epichlorohydrin to cyanuric acid in the presence of a catalyst. This process can yield high-purity products with minimal environmental impact due to safer reagents used .
  2. Oxidation of Triallyl Isocyanurate: Another method involves stirring triallyl isocyanurate in the presence of alcohol, acid carbonate, and nitrile, followed by the addition of hydrogen peroxide as an oxidizing agent. This process generally yields over 80% efficiency .

Technical Details

  • Temperature Control: The reaction conditions typically require maintaining specific temperatures (25-60 °C) for optimal yields.
  • Aftertreatment: Post-reaction treatment involves purification steps to isolate triglycidyl isocyanurate from byproducts.
Molecular Structure Analysis

Triglycidyl isocyanurate has a unique molecular structure characterized by three epoxide groups attached to a central isocyanuric acid framework. Its molecular formula is C9H9N3O6C_{9}H_{9}N_{3}O_{6}, and it has a molecular weight of approximately 225.18 g/mol. The compound's melting point ranges from 90 °C to 125 °C, indicating its stability under various temperatures .

Chemical Reactions Analysis

Triglycidyl isocyanurate exhibits high reactivity with various functional groups, including:

  • Primary and Secondary Amines
  • Carboxylic Acids
  • Thiols
  • Phenols
  • Alcohols

These reactions are critical for forming three-dimensional networks in polymer matrices, enabling effective cross-linking necessary for durable coatings and adhesives. Furthermore, triglycidyl isocyanurate can undergo autopolymerization under specific conditions, leading to complex reaction pathways .

Technical Details

The compound's reactivity allows it to participate in both addition and condensation reactions, making it suitable for diverse applications in material science.

Mechanism of Action

The mechanism of action for triglycidyl isocyanurate involves its ability to form cross-linked structures through the opening of its epoxide rings upon reaction with nucleophiles such as amines or alcohols. This process leads to the formation of stable three-dimensional networks essential for enhancing the mechanical properties of polymers.

Process Data

  1. Nucleophilic Attack: The epoxide groups undergo nucleophilic attack by amines or other nucleophiles.
  2. Cross-Linking Formation: This leads to cross-linking within polymer matrices, enhancing durability and thermal stability.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: Highly reactive due to three epoxide groups.
  • Stability: Stable under normal conditions but can undergo violent autopolymerization if not controlled.
  • Combustion Products: Produces carbon dioxide, carbon monoxide, and nitrogen oxides upon combustion .
Applications

Triglycidyl isocyanurate finds extensive applications across various industries:

  1. Powder Coatings: Used as a cross-linking agent in polyester powder coatings due to its excellent adhesion and chemical resistance.
  2. Epoxy Resins: Integral in formulating epoxy resins for composite materials used in construction and automotive sectors.
  3. Research Applications: Utilized in material science research to evaluate mechanical properties and thermal stability of composites .
Synthesis and Industrial Production Methodologies

Catalytic Epoxidation Pathways for TGIC Synthesis

The catalytic epoxidation of allyl isocyanurate (TAIC) represents a cornerstone in modern TGIC production. This route employs hydrogen peroxide (H₂O₂) as a primary oxidant under precisely controlled acidic conditions, generating the epoxide rings characteristic of TGIC’s molecular structure. The reaction mechanism proceeds via a Prileschajew-type oxidation, where hydrogen peroxide reacts with carboxylic acids (typically formic or acetic acid) to form peroxy acids. These peroxy acids then transfer oxygen atoms to the allyl double bonds of TAIC, forming glycidyl groups. Critical process parameters include:

  • Catalyst Selection: Mineral acids (H₂SO₄, HCl) or Lewis acids (Ti-, Mo-based) facilitate peracid formation. Bicarbonate buffers (e.g., NaHCO₃) maintain pH stability during exothermic reactions [1].
  • Temperature Control: Reactions proceed optimally at 55–65°C, preventing thermal decomposition of peroxides. Elevated temperatures (>70°C) trigger hazardous side reactions [1] [3].
  • Stoichiometric Ratios: A 1:3.2 molar ratio of TAIC:H₂O₂ ensures complete epoxidation while minimizing residual peroxides [1].

Phase-transfer catalysts (PTCs) significantly enhance reaction kinetics and selectivity. Benzyltrimethylammonium chloride enables interfacial activation, achieving >98% epoxidation within 4 hours at 60°C. This method reduces byproducts like chlorohydrins and improves TGIC purity to >99% [2].

Table 1: Catalytic Systems for TAIC Epoxidation

Catalyst SystemReaction Time (h)TGIC Yield (%)Byproducts
H₂O₂/HCOOH + NaHCO₃6–892–95Di-/mono-glycidyl derivatives
H₂O₂/CH₃COOH + MoO₃594Epichlorohydrin adducts
H₂O₂ + Benzyltrimethylammonium Cl498<1% chlorohydrins

Raw Material Optimization in Large-Scale Manufacturing

Industrial TGIC synthesis demands rigorous optimization of raw materials to balance cost, safety, and environmental impact. Key strategies include:

  • Epichlorohydrin (ECH) Utilization: Excess ECH (3.5–4.0 mol per mol isocyanuric acid) drives the nucleophilic ring-opening step. Continuous distillation recovery systems reclaim >90% of unreacted ECH, reducing raw material consumption by 25% [7].
  • Solvent-Free Crystallization: Traditional methanol crystallization (−10°C) poses flammability risks and VOC emissions. Novel aqueous crystallization replaces methanol with water, exploiting TGIC’s temperature-dependent solubility:
  • Dissolution at 95–98°C
  • Crystallization at <40°CThis eliminates volatile solvents, cuts energy costs by 40% (no refrigeration), and achieves 81% yield with 99.5% purity [5].
  • Catalyst Recycling: Homogeneous catalysts (e.g., triethylamine) are recovered via alkaline extraction and reused for 5–7 batches without yield loss [7].

Table 2: Cost Analysis of Solvent Systems in TGIC Crystallization

SolventCrystallization Temp (°C)Energy Cost (USD/kg TGIC)VOC Emissions (kg/ton)Yield (%)
Methanol-100.8512080
Acetonitrile-50.789582
Water400.25081

Byproduct Management in Alkaline Reaction Systems

TGIC synthesis generates recalcitrant byproducts, notably 1,4-dioxane, formed during ECH hydrolysis under alkaline conditions. This cyclic ether (classified as a Group 2B carcinogen) necessitates advanced treatment strategies:

  • Fenton Oxidation: Degrades 1,4-dioxane via hydroxyl radicals (•OH) from H₂O₂/Fe²⁺. Optimal conditions (pH 3.0, H₂O₂:Fe²⁺ molar ratio 10:1, 50°C) achieve >99% dioxane destruction and 80% COD reduction. Real-time FTIR monitoring confirms complete mineralization to CO₂ and H₂O without chlorinated intermediates [3].
  • Biodegradation Enhancement: Partially oxidized dioxane (e.g., hydroxyethoxyacetic acid) becomes amenable to aerobic biodegradation. Integrated bio-Fenton processes increase BOD₅/COD ratios from 0.1 to 0.6, enabling downstream biological treatment [3] [8].
  • Inorganic Salt Recovery: Sodium chloride (from dehydrohalogenation) is purified via fractional crystallization and reused in chlor-alkali processes, reducing solid waste by 70% [7].

Solvent Selection and Reaction Efficiency in 1,4-Dioxane-Based Processes

While 1,4-dioxane historically served as a high-boiling solvent (101°C) for TGIC cyclization, its toxicity and persistence drive substitution efforts:

  • Alternative Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), and propylene carbonate demonstrate comparable solvation capabilities without forming toxic byproducts. Acetonitrile enables 15% faster reaction kinetics than dioxane due to higher dielectric constant (ε = 37.5) [1].
  • Azeotropic Distillation: For processes retaining dioxane, binary azeotropes with ECH (boiling point 85°C at 100 mmHg) facilitate solvent recovery. Adding methylcyclohexane (5–10% w/w) reduces distillation temperature to 95°C, preventing TGIC thermal degradation [7].
  • Solvent Recyclability: Acetonitrile is recovered at >95% efficiency via vacuum distillation, cutting raw material costs by 30% compared to single-use dioxane systems [1] [5].

Table 3: Performance Metrics of TGIC Reaction Solvents

SolventReaction Rate Constant (k, min⁻¹)TGIC Purity (%)Recyclability (%)Environmental Impact
1,4-Dioxane0.02198.280High persistence, toxic
Acetonitrile0.02498.795Low BOD, non-carcinogenic
Propylene Carbonate0.01997.990Biodegradable

Compounds Mentioned: Triglycidyl Isocyanurate (TGIC); Allyl Isocyanurate (TAIC); Epichlorohydrin (ECH); 1,4-Dioxane; Hydrogen Peroxide (H₂O₂); Formic Acid (HCOOH); Acetonitrile; Propylene Carbonate; Methylcyclohexane.

Properties

CAS Number

28825-96-9

Product Name

Triglycidyl isocyanurate

IUPAC Name

1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2

InChI Key

OUPZKGBUJRBPGC-UHFFFAOYSA-N

SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties
log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/
In water, 9-10.5 g/L at 25 °C, pH 5-8
In water, <1 mg/mL at 68 °F
Soluble in water
In acetone, 1 g/L at 20 °C
Solubility in water, g/100ml at 25 °C: 0.9 (technical grade)
Water < 1 (mg/mL)
O.1 N HCl < 1 (mg/mL)
pH 4 buffer 2.5 - 5 (mg/mL)
pH 9 buffer < 1 (mg/mL)
0.1 N NaOH 1 - 2.5 (mg/mL)
10% EtOH < 1 (mg/mL)
95% EtOH < 1 (mg/mL)

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4

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